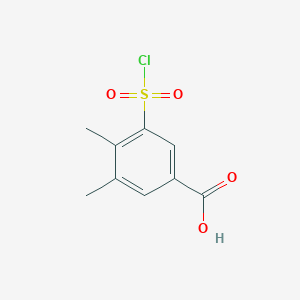

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Synthesis Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .科学的研究の応用

Synthesis and Molecular Structure

Research on compounds structurally related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid highlights its potential in synthesizing new chemical entities with varied applications. A notable study involved the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, showcasing the use of chlorosulfonyl compounds in generating intermediates for further chemical transformations. The synthesized compound was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), indicating the precision with which these compounds can be analyzed and utilized in chemical synthesis (Cheng Lin, 2013).

Catalytic Applications

Chlorosulfonic acid, a related compound, demonstrates its versatility as a catalyst in synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. This method offers a practical and economically attractive approach due to its short reaction time, easy workup, and moderate to excellent yields, showcasing the broader category of chlorosulfonyl compounds' utility in facilitating chemical reactions (N. V. Shitole et al., 2016).

Fluorescent Properties

A study on the synthesis of novel 3-chlorosulfonyl-δ-sultones, another derivative within the same chemical family, revealed valuable fluorescence properties. These compounds were synthesized using an imidazolium-based ionic liquid mixture that acted simultaneously as a catalyst, sulfonating, and chlorosulfonating agent. This work highlights the potential of chlorosulfonyl derivatives in developing fluorescent compounds for possible applications in imaging and sensing technologies (Saeedeh Toorchi Roudsari & K. Rad‐Moghadam, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid, were explored in a study involving the chloroform extract of lichen Parmelia erumpens. This research suggests the potential of chlorosulfonyl derivatives in developing new antimicrobial and anticancer agents after further clinical evaluation, demonstrating the compound's application in medicinal chemistry (S. Aravind et al., 2014).

Novel Material Development

Chlorosulfonyl compounds have been instrumental in developing new materials with promising optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized using chlorosulfonyl acid, displayed significant nonlinear optical properties, indicating their potential as optical limiting materials. This application underscores the versatility of chlorosulfonyl derivatives in material science, particularly in developing new optical materials (B. Chandrakantha et al., 2013).

特性

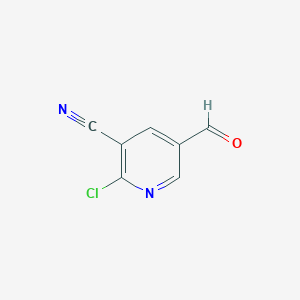

IUPAC Name |

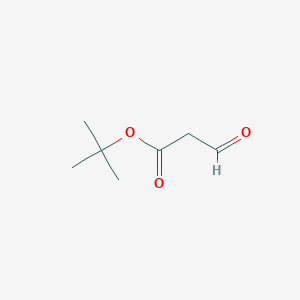

3-chlorosulfonyl-4,5-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQUSYMFGYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397043 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid | |

CAS RN |

151104-64-2 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)